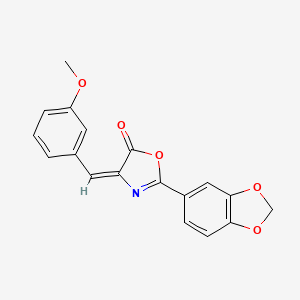
(4E)-2-(1,3-benzodioxol-5-yl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(1,3-benzodioxol-5-yl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(1,3-benzodioxol-5-yl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biology: In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry: Industrial applications may involve the use of the compound in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzodioxol-5-yl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (4E)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4E)-2-(1,3-benzodioxol-5-yl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4E)-2-(1,3-benzodioxol-5-yl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one
Comparison: Compared to its analogs, (4E)-2-(1,3-benzodioxol-5-yl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H13NO5 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(4E)-2-(1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13NO5/c1-21-13-4-2-3-11(7-13)8-14-18(20)24-17(19-14)12-5-6-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3/b14-8+ |
InChI Key |
JLMBUNFOTWWCCI-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















